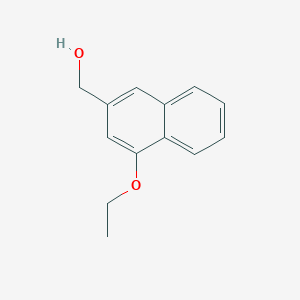
2-Amino-8-hydroxyquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group attached to the quinoline ring. The presence of these functional groups makes it a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ringFor example, the reaction of 8-hydroxyquinoline with 2-aminophenol can yield a benzoxazole derivative, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency and scalability.
化学反应分析
Types of Reactions
2-Amino-8-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the amino group can yield amine derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, resulting in a wide range of derivatives with different properties and applications.
科学研究应用
2-Amino-8-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for detecting metal ions in biological systems.
Industry: It is used in the development of fluorescent probes for detecting water in aprotic organic solvents and as a chelating agent in various industrial processes
作用机制
The mechanism of action of 2-Amino-8-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with various biological targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. Additionally, the presence of the amino and hydroxyl groups allows it to interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions .
相似化合物的比较
2-Amino-8-hydroxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the amino and carboxylic acid groups, making it less versatile in terms of functionalization and applications.
2-Aminoquinoline: Lacks the hydroxyl and carboxylic acid groups, limiting its ability to chelate metal ions and interact with biological targets.
Quinoline-3-carboxylic acid: Lacks the amino and hydroxyl groups, reducing its potential for forming stable complexes with metal ions and interacting with biological targets
The unique combination of functional groups in this compound makes it a highly versatile and valuable compound for various scientific research applications.
属性
CAS 编号 |
90771-37-2 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
2-amino-8-hydroxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |
InChI 键 |
GPCNZJDSRRFWGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





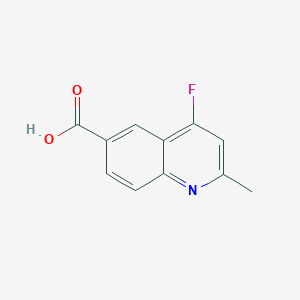

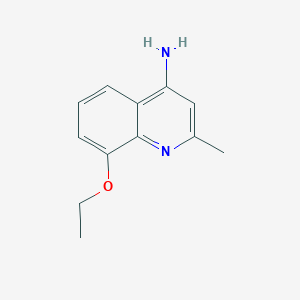
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
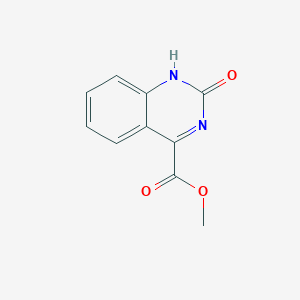
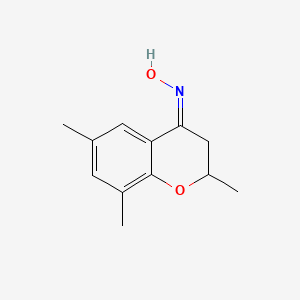
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
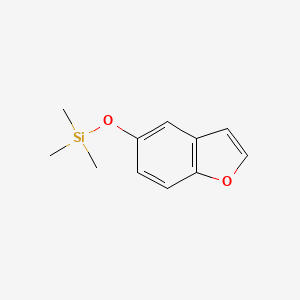
![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
